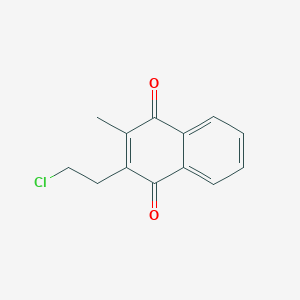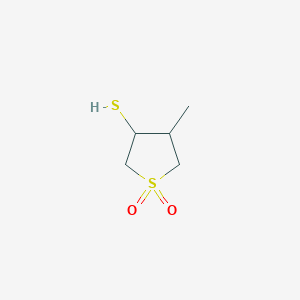![molecular formula C20H30Sn2 B14290714 Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane CAS No. 113419-94-6](/img/structure/B14290714.png)
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane is an organotin compound characterized by the presence of tin atoms bonded to methyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane typically involves the reaction of trimethyltin chloride with a suitable phenylmethyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a palladium or nickel catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin derivatives.
Substitution: The methyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.
Major Products Formed
Oxidation: Tin oxides and phenyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, especially in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane exerts its effects involves the interaction of the tin atoms with various molecular targets. The compound can form stable complexes with organic molecules, facilitating reactions such as cross-coupling and polymerization. The tin atoms can also interact with biological molecules, potentially leading to bioactive effects.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylstannane: A simpler organotin compound with three methyl groups bonded to a tin atom.
Phenyltrimethylstannane: Similar to Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane but with a single phenyl group.
Uniqueness
This compound is unique due to its complex structure, which includes multiple phenyl and methyl groups bonded to tin atoms. This structure provides the compound with distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
113419-94-6 |
|---|---|
Fórmula molecular |
C20H30Sn2 |
Peso molecular |
507.9 g/mol |
Nombre IUPAC |
trimethyl-[2-[[2-(trimethylstannylmethyl)phenyl]methyl]phenyl]stannane |
InChI |
InChI=1S/C14H12.6CH3.2Sn/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;;;;;;;;/h2-8,10H,1,11H2;6*1H3;; |
Clave InChI |
OBVKDLYKLGUZOL-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)CC1=CC=CC=C1CC2=CC=CC=C2[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)











